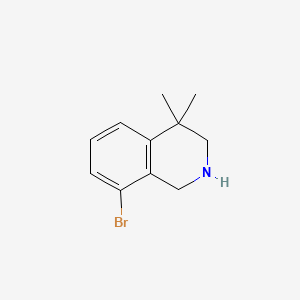

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 276.6 . It is also known as 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .

Molecular Structure Analysis

The InChI code for 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is 1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a powder at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

The tetrahydroisoquinoline scaffold is a prominent feature in medicinal chemistry due to its presence in various bioactive compounds. 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can serve as a key intermediate in synthesizing analogs with potential therapeutic applications. These analogs have been studied for their biological activities and structure-activity relationships (SAR), providing insights into their mechanisms of action .

Antibacterial Agents

Research has shown that certain tetrahydroisoquinoline derivatives exhibit significant antibacterial properties. For instance, a compound structurally related to 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline demonstrated efficacy against pathogenic bacterial strains at low concentrations, indicating the potential of such compounds in developing new antibacterial drugs .

Antifungal Research

The antifungal properties of synthetic tetrahydroisoquinoline derivatives, including brominated variants, have been investigated. These studies often involve in vitro testing and in silico molecular docking calculations to understand the compounds’ interactions with fungal targets .

Mass Spectrometry in Structural Analysis

Mass spectral analysis is crucial for confirming the molecular weight and understanding the fragmentation patterns of synthesized compounds. Derivatives of tetrahydroisoquinoline, including those with bromine substituents, are often analyzed to gain structural insights and confirm synthesis outcomes .

Neurodegenerative Disease Research

Tetrahydroisoquinoline derivatives have been explored for their potential in treating neurodegenerative disorders. The structural diversity of these compounds allows for the modulation of various biological targets associated with neurodegeneration .

Synthetic Methodologies

The synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives is of interest in the field of organic chemistry. Developing cost-effective and scalable synthetic routes for these compounds is essential for their application in pharmaceutical research and other scientific areas .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Tetrahydroisoquinoline derivatives can exhibit a wide range of interactions with their targets, including competitive inhibition, allosteric modulation, or covalent binding

Biochemical Pathways

Tetrahydroisoquinoline derivatives can impact a variety of biochemical pathways depending on their specific targets

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.

Propriétés

IUPAC Name |

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAZVIVENNJMRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745183 |

Source

|

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203682-59-0 |

Source

|

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Purin-6-one, 9-[[1-[(acetyloxy)Methyl]-2-(phenylMethoxy)ethoxy]Methyl]-2-aMino-1,9-dihydro-](/img/no-structure.png)

![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)

![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)